
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
The synthesis of 6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6,8-dichloro-2-phenyl-4H-1-benzopyran-4-one with furan-2-carboxylic acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, using nucleophiles like amines or thiols to form substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloro-3-(furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
6,8-Dichloro-2-phenyl-4H-1-benzopyran-4-one: Lacks the furan-2-carbonyl group, which may result in different biological activities.
3-(Furan-2-carbonyl)-2-phenyl-4H-1-benzopyran-4-one: Lacks the chloro substituents, which can affect its reactivity and biological properties.
The presence of both chloro and furan-2-carbonyl groups in this compound contributes to its unique chemical and biological characteristics, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
673857-32-4 |
|---|---|
Molekularformel |
C20H10Cl2O4 |
Molekulargewicht |
385.2 g/mol |
IUPAC-Name |
6,8-dichloro-3-(furan-2-carbonyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C20H10Cl2O4/c21-12-9-13-17(23)16(18(24)15-7-4-8-25-15)19(11-5-2-1-3-6-11)26-20(13)14(22)10-12/h1-10H |
InChI-Schlüssel |
HJXLPGFTWVYXDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Azulen-1-yl)-2-phenylethyl]-3-(2-phenylethenyl)azulene](/img/structure/B12541099.png)
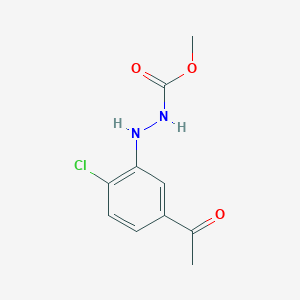
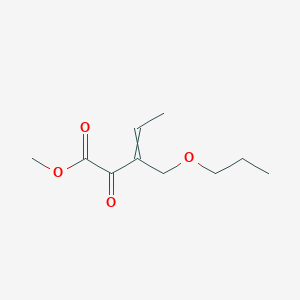

![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)
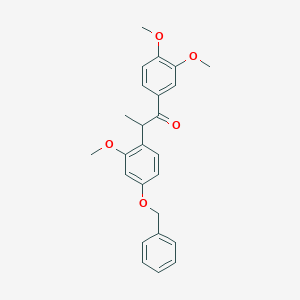

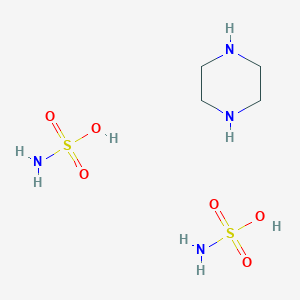
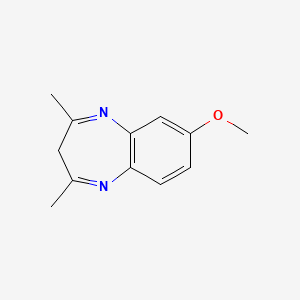
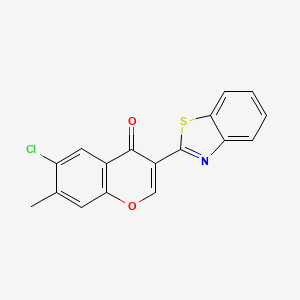
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
